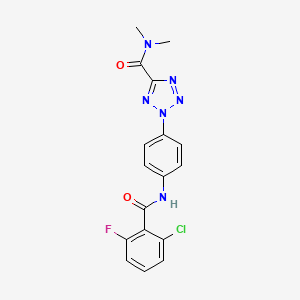
2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is often associated with bioactive properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
-
Formation of the Benzamido Intermediate
Starting Materials: 2-chloro-6-fluorobenzoic acid and 4-aminophenylamine.
Reaction: The benzoic acid derivative is reacted with the amine under amide coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
-
Tetrazole Ring Formation
Starting Materials: The benzamido intermediate and sodium azide.
Reaction: The intermediate undergoes cyclization with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Conditions: This step is usually performed in a polar solvent like DMF or DMSO (dimethyl sulfoxide) at elevated temperatures (80-100°C).
-
Dimethylation
Starting Materials: The tetrazole intermediate and dimethylamine.
Reaction: The tetrazole compound is reacted with dimethylamine to introduce the N,N-dimethyl groups.
Conditions: This reaction is typically carried out under basic conditions, using a base like sodium hydride or potassium carbonate, in an organic solvent such as THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzene ring.
Reagents: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
-
Oxidation and Reduction
- The tetrazole ring can participate in redox reactions.
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Conditions: These reactions are usually performed under controlled temperatures to prevent decomposition.
-
Hydrolysis
- The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Reagents: Acids like hydrochloric acid or bases like sodium hydroxide.
Conditions: Typically carried out in aqueous solutions at elevated temperatures.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Oxidation/Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development: Due to its bioactive tetrazole ring, the compound is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Biochemical Probes: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Polymer Science: Used in the synthesis of polymers with unique properties for industrial applications.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
-
2-(2-chloro-6-fluorobenzamido)-5-methylbenzoic acid
- Similar structure but lacks the tetrazole ring, affecting its reactivity and biological activity.
-
3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- Contains a benzofuran ring instead of a tetrazole, leading to different chemical and biological properties.
Uniqueness
- The presence of both the tetrazole ring and the N,N-dimethyl groups in 2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide provides unique electronic and steric properties, enhancing its potential as a versatile compound in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[4-[(2-chloro-6-fluorobenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24(2)17(27)15-21-23-25(22-15)11-8-6-10(7-9-11)20-16(26)14-12(18)4-3-5-13(14)19/h3-9H,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYBYSBOUJBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
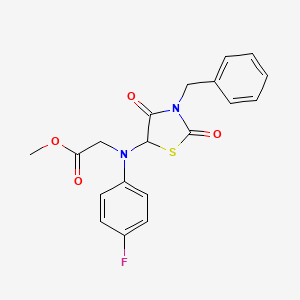
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)
![N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2614051.png)
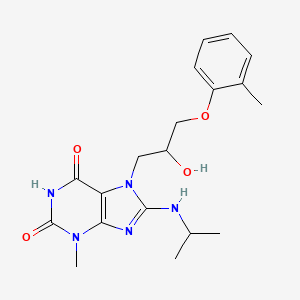
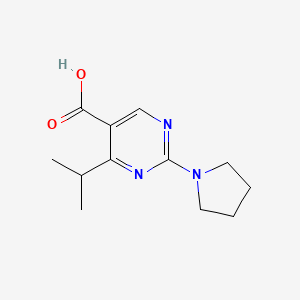
![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)



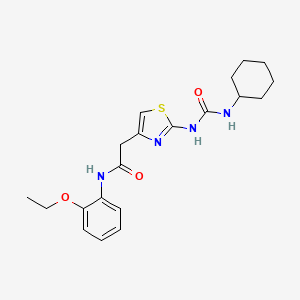
![3-(benzenesulfonyl)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)propanamide](/img/structure/B2614063.png)
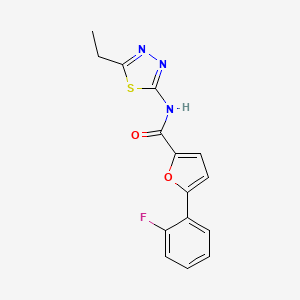
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/new.no-structure.jpg)
